molecular formula C11H13Cl2N B12888775 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine

2-(2,3-Dichlorophenyl)-4-methylpyrrolidine

Cat. No.: B12888775
M. Wt: 230.13 g/mol
InChI Key: DIAGUHURTABACS-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-4-methylpyrrolidine is a substituted pyrrolidine derivative featuring a 2,3-dichlorophenyl group at the C2 position and a methyl group at the C4 position. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing biologically active molecules or pharmaceuticals . Its synthesis typically involves the guanidation of 2,3-dichlorophenyl ethanone under acidic conditions, employing guanidine as the amine source .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine typically involves the reaction of 2,3-dichloroaniline with a suitable pyrrolidine derivative. One common method involves the reaction of 2,3-dichloroaniline with 4-methylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The use of efficient purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Pharmacological Properties

The compound has shown promise in several pharmacological studies, particularly as a modulator of muscarinic acetylcholine receptors. Notably, it has been evaluated for its potential as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (mAChR). Research indicates that this compound enhances muscle contraction in isolated smooth muscle tissues, suggesting its utility in conditions related to bladder dysfunction .

Table 1: Summary of Pharmacological Activities

Activity TypeObservationsReference
PAM ActivityEnhances muscle contraction in rat bladder tissue
Anticonvulsant ActivityExhibits activity against maximal electroshock seizures
Binding AffinityModerate binding to neuronal voltage-sensitive sodium channels

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine is crucial for optimizing its pharmacological effects. Studies have indicated that modifications to the pyrrolidine core can significantly influence the compound's efficacy and selectivity towards specific receptor subtypes. For instance, variations in substituents on the aromatic rings have been shown to alter binding affinities and biological activities .

Table 2: SAR Insights

ModificationEffect on ActivityReference
Substituent VariationAlters binding affinity and receptor selectivity
Core Structure ChangesImpacts pharmacokinetics and bioavailability

Case Studies

Several case studies illustrate the compound's applications in treating neurological disorders and enhancing cholinergic signaling:

  • Anticonvulsant Activity : A study evaluated various derivatives of pyrrolidine compounds for their anticonvulsant properties using animal models. The findings indicated that certain derivatives exhibited significant protective effects against induced seizures, with this compound being among the most potent .
  • Muscarinic Modulation : In another investigation focusing on bladder function, the compound was tested for its ability to modulate contractions induced by electrical stimulation. The results demonstrated a marked increase in contractile force upon administration of the compound, highlighting its potential therapeutic role in treating urinary disorders .

Table 3: Safety Profile

Hazard TypeClassificationReference
Acute ToxicityCategory 4 (harmful if swallowed)
Skin IrritationCategory 2 (causes skin irritation)
Eye DamageCategory 1 (causes serious eye damage)

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with dopamine receptors, influencing neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride

This compound () shares the dichlorophenyl and pyrrolidine backbone but differs in substituent placement: the dichlorophenyl group is attached via a methylene bridge at the C2 position, and an additional methyl group resides at C2 instead of C3. The hydrochloride salt form enhances water solubility, which may improve bioavailability compared to the neutral 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine .

Chlorophenyl-Substituted Pyridines

highlights pyridine derivatives with 4-(4-chlorophenyl) and 2-chloro-5-(4-substituted phenyl) groups. For example, 2-amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine has a molecular weight of 545 g/mol and a melting point of 287°C. These compounds exhibit higher thermal stability (melting points 268–287°C) compared to this compound, likely due to extended aromatic systems and nitro/cyano substituents enhancing intermolecular interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents
This compound ~240 (estimated) Not reported Insoluble in water; soluble in chloroform, DCM 2,3-dichlorophenyl, C4-methyl
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine HCl ~310 (estimated) Not reported Water-soluble (salt form) 3,4-dichlorophenyl, C2-methyl
2-amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine 545 287 DMSO, DMF Chloropyridine, nitrophenyl

Biological Activity

2-(2,3-Dichlorophenyl)-4-methylpyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a dichlorophenyl group and a methyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticonvulsant Activity

Research indicates that compounds similar to this compound have shown anticonvulsant properties. In studies involving various derivatives of pyrrolidine, it was found that certain substitutions significantly enhance their efficacy against seizures. For instance, derivatives containing a pyrrolidine-2,5-dione core exhibited potent anticonvulsant activity in animal models, particularly in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

Compound IDStructure DescriptionED50 (mg/kg)Activity Type
20Pyrrolidine-2,5-dione derivative100MES Seizures
12N-(3-chlorophenyl)-2-acetamide100MES Seizures
19Trifluoromethyl anilide derivative300MES Seizures

The above table summarizes findings where specific derivatives were evaluated for their effectiveness in preventing seizures. The compound's binding affinity to neuronal voltage-sensitive sodium channels has also been noted as a contributing factor to its anticonvulsant effects .

Neuroprotective Properties

In addition to anticonvulsant effects, some studies suggest that similar compounds may possess neuroprotective properties. For example, investigations into isothiazole derivatives indicated potential inhibition of cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), which are involved in neuroinflammatory processes . This suggests that this compound could be explored for neuroprotective applications.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the pyrrolidine ring and the phenyl substituents significantly influence biological activity. For instance:

  • Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances binding affinity to biological targets.
  • Ring Modifications : Alterations in the pyrrolidine structure can lead to variations in pharmacokinetic properties and receptor interactions.

Case Studies and Research Findings

  • Anticonvulsant Screening : A study involving various pyrrolidine derivatives highlighted the importance of structural modifications in enhancing anticonvulsant activity. Compounds were screened using standardized animal models, revealing that specific substitutions led to significant improvements in seizure protection .
  • Neuroinflammatory Response : Another research effort focused on the neuroprotective potential of pyrrolidine derivatives against inflammation-induced neuronal damage. The findings suggested that compounds with similar structures could mitigate neuroinflammatory responses through COX inhibition .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine to improve yield and purity?

  • Methodological Answer : Systematic optimization involves varying reaction parameters (solvent, temperature, catalyst) using Design of Experiments (DoE) principles. For example, fractional factorial designs can reduce the number of trials while identifying critical variables (e.g., solvent polarity, stoichiometry) . Evidence from analogous chlorophenyl-pyrrolidine syntheses suggests that dichloromethane with NaOH as a base achieves 99% purity under controlled conditions . Monitor intermediates via TLC or HPLC to track byproduct formation and adjust purification steps (e.g., column chromatography with gradient elution).

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1^1H/13^13C NMR to resolve substituent positions on the pyrrolidine ring and dichlorophenyl group. Compare chemical shifts with similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, where NMR resolved sulfonyl and piperidine peaks) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. For non-volatile samples, mass spectrometry (ESI-MS) identifies molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adhere to OSHA and institutional guidelines for chlorinated aromatics:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis and purification.
  • Waste disposal : Segregate halogenated waste and consult EPA protocols for incineration or licensed disposal services .
  • Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

Q. How can researchers address gaps in the literature regarding this compound’s physicochemical properties?

  • Methodological Answer : Conduct targeted experiments:

  • Solubility : Use shake-flask method in solvents of varying polarity (e.g., water, DMSO, hexane).
  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures.
  • Hygroscopicity : Measure mass change under controlled humidity (e.g., 30–90% RH) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum chemistry : Use DFT (e.g., B3LYP/6-31G*) to model transition states and reaction pathways. For example, ICReDD’s reaction path search methods identify intermediates in chlorophenyl-pyrrolidine derivatization .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity in cross-coupling or cyclization reactions .

Q. How does the steric and electronic influence of the 2,3-dichlorophenyl group affect the compound’s biological or catalytic activity?

  • Methodological Answer :

  • Steric effects : Compare with analogs (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) using X-ray crystallography or molecular docking to assess binding interactions .
  • Electronic effects : Measure Hammett substituent constants (σ) via UV-Vis spectroscopy of charge-transfer complexes. Correlate with catalytic performance in hydrogenation or C–H activation studies .

Q. What experimental design frameworks are optimal for studying synergistic effects in multi-step syntheses involving this compound?

  • Methodological Answer : Apply response surface methodology (RSM) or Box-Behnken designs to optimize interdependent variables (e.g., catalyst loading, temperature, reaction time). For example, Polish Journal of Chemical Technology highlights RSM’s utility in reducing trial numbers while maximizing yield . Validate models via ANOVA and lack-of-fit tests.

Q. How can researchers resolve contradictions in reported data (e.g., conflicting reaction yields or spectroscopic results)?

  • Methodological Answer :

  • Reproducibility checks : Replicate experiments under identical conditions (solvent grade, equipment calibration).
  • Meta-analysis : Use statistical tools (e.g., Cohen’s d) to quantify discrepancies. For instance, inconsistent NMR shifts may arise from solvent polarity or temperature variations .
  • Collaborative verification : Share raw data (e.g., via repositories like Zenodo) for peer validation .

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H13Cl2N/c1-7-5-10(14-6-7)8-3-2-4-9(12)11(8)13/h2-4,7,10,14H,5-6H2,1H3

InChI Key

DIAGUHURTABACS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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